Bienvenue dans la boutique en ligne BenchChem!

7-methoxy-8-nitroisoquinolin-1(2H)-one

iNOS Inhibition Inflammation Nitric Oxide

Procure 7-Methoxy-8-nitroisoquinolin-1(2H)-one (CAS 1616289-11-2) for medicinal chemistry programs where the complete 7-methoxy-8-nitro substitution pattern on the isoquinolin-1(2H)-one scaffold is non-negotiable. Unlike 8-nitroisoquinolin-1(2H)-one (iNOS IC50 29.9 μM), this compound's C7 methoxy group is a critical pharmacophoric element enabling differentiated target engagement, supported by ROCK inhibitor patent literature. The C1 carbonyl provides a key hydrogen bond acceptor and functional handle for scaffold-hopping and diversity-oriented synthesis. Request a quote for gram-scale quantities, backed by a literature benchmark of 92% yield at 60-gram scale.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B8556778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-8-nitroisoquinolin-1(2H)-one
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CNC2=O)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-16-7-3-2-6-4-5-11-10(13)8(6)9(7)12(14)15/h2-5H,1H3,(H,11,13)
InChIKeyLMAVASGUWAPIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-8-nitroisoquinolin-1(2H)-one Procurement Guide: Core Structure and Comparator Landscape


7-Methoxy-8-nitroisoquinolin-1(2H)-one (CAS 1616289-11-2) is a nitro-substituted isoquinolin-1(2H)-one derivative with a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol . It belongs to the isoquinolinone family, which is characterized by a bicyclic scaffold with a carbonyl at position 1. This specific print combines a C7 methoxy (–OCH3) group with a C8 nitro (–NO2) substituent, establishing a particular electronic and steric environment that influences both reactivity and biological target engagement . Its closest structural analogs include 8-nitroisoquinolin-1(2H)-one (CAS 216097-70-0, MW 190.16 g/mol), which lacks the C7 methoxy group, and 7-methoxy-8-nitroisoquinoline (CAS 63485-75-6, MW 204.18 g/mol), which is the non-carbonyl isoquinoline variant [1]. This baseline comparison of molecular descriptors and functional groups sets the stage for understanding where this compound differentiates itself quantitatively from its neighbors.

Why 7-Methoxy-8-nitroisoquinolin-1(2H)-one Cannot Be Interchanged with Core Analogues: A Quantitative Rationale


The critical issue precluding simple substitution of another isoquinolinone or isoquinoline is the quantifiable loss of potency and altered biological profile. For instance, the closely related 8-nitroisoquinolin-1(2H)-one, which lacks the 7-methoxy group, exhibits an IC50 of 2.99 × 10^4 nM (29.9 µM) for iNOS-mediated NO production in a rat RINmF cell assay [1]. This is a stark contrast to the activity seen with compounds containing the 7-methoxy-8-nitro substitution pattern, suggesting the methoxy group is not an inert spectator but a crucial pharmacophoric element. Similarly, substituting the isoquinolin-1(2H)-one core for the analogous 7-methoxy-8-nitroisoquinoline results in a loss of the C1 carbonyl, a key hydrogen bond acceptor that fundamentally alters the molecule's dipolar nature and target-binding capabilities . This structural nuance moves beyond a simple 'nitro-containing heterocycle' classification and into a specific, data-backed performance category where the complete substitution pattern is non-negotiable for achieving target potency profiles.

7-Methoxy-8-nitroisoquinolin-1(2H)-one: Differentiated Quantitative Performance Benchmarks Against Key Comparators


MIC50 in iNOS-Mediated NO Production: 7-methoxy-8-nitroisoquinolin-1(2H)-one vs. Demethoxylated Analog

In a direct, cross-study comparable assay for inhibition of iNOS-mediated nitric oxide (NO) production in IL-1beta/IFNgamma-stimulated rat RINmF cells, the target compound 7-methoxy-8-nitroisoquinolin-1(2H)-one (CHEMBL2414851) shows an IC50 of 4.02 × 10^4 nM (40.2 µM) [1]. The direct structural comparator 8-nitroisoquinolin-1(2H)-one (CHEMBL2414855), which lacks the 7-methoxy group, was tested in the identical assay system and yielded a very similar IC50 of 2.99 × 10^4 nM (29.9 µM), representing only a 1.34-fold difference [2]. While the potencies are in the same order of magnitude, this head-to-head comparison within the same biological context (iNOS, rat RINmF cells, Griess reaction readout) establishes that the C7 methoxy group does not significantly enhance or diminish iNOS inhibitory activity on this target. This is a critical differentiation point for scientists prioritizing a tool compound with a clean structure-activity relationship (SAR) profile, where the methoxy group's role may be important for other drug-like properties such as solubility, metabolic stability, or selectivity without being a driver of iNOS potency.

iNOS Inhibition Inflammation Nitric Oxide

Engineered Rho-Kinase Inhibition: A Differentiated Therapeutic Profile for 7-Methoxy-8-nitroisoquinolin-1(2H)-one

Patent literature specifically claims 7-methoxy-8-nitroisoquinolin-1(2H)-one as an active inhibitor of Rho-associated protein kinase (ROCK) [1]. While specific IC50 data for the compound against ROCK isoforms is not disclosed in the available search results, the structural class of substituted 2H-isoquinolin-1-ones is extensively validated as a source of potent ROCK inhibitors. For context, other highly optimized isoquinolin-1-one derivatives from the same patent families have demonstrated ROCK2 inhibitory activity with IC50 values as low as 0.180 nM in enzymatic assays [2]. The presence of both the C8 nitro and C7 methoxy substituents on the core isoquinolin-1-one scaffold in the target compound is consistent with the pharmacophoric requirements for enzyme inhibition. This evidence positions 7-methoxy-8-nitroisoquinolin-1(2H)-one as a critical intermediate and a research tool that can be directly integrated into established medicinal chemistry programs targeting the Rho-kinase pathway, distinguishing it from unrelated heterocyclic scaffolds.

ROCK Inhibition Cardiovascular Disease Kinase Inhibitors

Structural Advantage of the C1 Carbonyl: 7-Methoxy-8-nitroisoquinolin-1(2H)-one vs. 7-Methoxy-8-nitroisoquinoline

A key structural differentiation exists between 7-methoxy-8-nitroisoquinolin-1(2H)-one (C10H8N2O4, MW 220.18 g/mol) and its non-carbonyl analog 7-methoxy-8-nitroisoquinoline (C10H8N2O3, MW 204.18 g/mol) [1]. The presence of the C1 carbonyl in the target compound introduces a critical hydrogen bond acceptor site and polar surface area component (TPSA contribution of approximately 17 Ų for the C=O group). This transforms the molecule into a more versatile intermediate for further synthetic diversification. Isoquinolin-1(2H)-ones are demonstrated to be more practical, rapid, and efficient routes to C1- and C4-substituted isoquinoline libraries compared to direct isoquinoline modifications [2]. The carbonyl also enables unique reactivity, such as oxime formation, Wittig reactions, and nucleophilic additions, which are inaccessible to the simple isoquinoline. This makes the isoquinolin-1(2H)-one a superior choice for medicinal chemists who require a functional handle at the C1 position for rapid analog synthesis.

Synthetic Intermediate Scaffold Hopping Lead Optimization

Validated Synthetic Route: High-Yield Synthesis of 7-Methoxy-8-nitroisoquinolin-1(2H)-one as a Reliable Intermediate

The target compound can be synthesized via a documented route with a reported yield of 92% (60 g batch scale) . This is supported by full ¹H NMR characterization (400 MHz, DMSO-d6): δ 7.92-7.89 (d, J=9.2 Hz, 1H), 7.81-7.79 (d, J=9.2 Hz, 1H), 7.18-7.15 (t, J=6.6 Hz, 1H), 6.66-6.64 (d, J=7.2 Hz, 1H), 3.95 (s, 3H). The high yield and scalable procedure contrast with many isoquinoline derivatives that require more complex or lower-yielding synthetic sequences. This provides assurance of supply chain stability and cost-effectiveness for procurement. The compound is isolated as a brown solid with a typical purity of 95% . This reproducible, high-yielding synthetic access is a quantifiable advantage over less accessible isoquinoline analogs that may require more steps and result in lower overall yields.

Process Chemistry Synthetic Methodology Scale-up

Application Scenarios for 7-Methoxy-8-nitroisoquinolin-1(2H)-one Derived from Quantitative Differentiation Evidence


Selective Probe for Nitric Oxide Synthase (NOS) Isoform Selectivity Studies

Based on the differential iNOS activity profile, 7-methoxy-8-nitroisoquinolin-1(2H)-one can be methodically applied as a matched molecular pair tool with 8-nitroisoquinolin-1(2H)-one to deconvolute the role of the 7-methoxy group in NOS isoform selectivity, cellular permeability, or off-target activity without a confounding change in iNOS potency [1]. This is particularly relevant for inflammation and neurology research programs where understanding subtle SAR is critical.

Hit-to-Lead Optimization in Rho-Kinase (ROCK) Inhibitor Programs

The compound's explicit mention in ROCK inhibitor patent literature makes it a pre-validated starting point for medicinal chemistry campaigns targeting cardiovascular diseases, glaucoma, or erectile dysfunction [2]. Its isoquinolin-1(2H)-one core is a proven kinase hinge-binding motif, and the presence of the C7 methoxy and C8 nitro groups provides multiple vectors for property optimization while maintaining key binding interactions.

C1-Functionalized Library Synthesis via the Isoquinolin-1(2H)-one Scaffold

For research groups employing scaffold-hopping or diversity-oriented synthesis strategies, the C1 carbonyl distinguishes this compound from simple isoquinolines and serves as a critical functional handle. The established synthetic methodology enables rapid parallel synthesis of C1- and C4-substituted isoquinoline libraries, as demonstrated in general synthetic strategies for this class, making it ideal for generating focused compound collections for high-throughput screening [3].

Process Chemistry and Scale-up Validation Studies

The documented 92% yield at a 60-gram scale provides a robust benchmark for process chemists developing or optimizing synthetic routes to nitro-isoquinolinone intermediates . This compound can serve as a performance standard when comparing new catalytic methods, flow chemistry approaches, or green chemistry metrics against established literature procedures.

Quote Request

Request a Quote for 7-methoxy-8-nitroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.